Thioacetic acid

Acidity Nucleophilicity Deprotonation

Thioacetic acid (CH₃C(O)SH; CAS 507-09-5) is an organosulfur compound that serves as the sulfur analog of acetic acid, distinguished by the replacement of the hydroxyl group with a thiol moiety. This structural modification confers significantly enhanced acidity (pKa ≈ 3.33–3.4 at 25°C), making thioacetic acid approximately 15 times more acidic than acetic acid (pKa = 4.76).

Molecular Formula C2H4OS
Molecular Weight 76.12 g/mol
CAS No. 507-09-5
Cat. No. B150705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioacetic acid
CAS507-09-5
SynonymsEthanethioic acid;  Thio-acetic acid;  Acetyl mercaptan;  Methanecarbothiolic acid;  Monothioacetic acid;  Thioacetic acid;  Thiolacetic acid;  Thionoacetic acid
Molecular FormulaC2H4OS
Molecular Weight76.12 g/mol
Structural Identifiers
SMILESCC(=O)S
InChIInChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)
InChIKeyDUYAAUVXQSMXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, diethyl ether and acetone
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Thioacetic Acid (CAS 507-09-5) Reagent Profile for Thiolation and Chiral Synthesis


Thioacetic acid (CH₃C(O)SH; CAS 507-09-5) is an organosulfur compound that serves as the sulfur analog of acetic acid, distinguished by the replacement of the hydroxyl group with a thiol moiety [1]. This structural modification confers significantly enhanced acidity (pKa ≈ 3.33–3.4 at 25°C), making thioacetic acid approximately 15 times more acidic than acetic acid (pKa = 4.76) [2]. As a versatile reagent in organic synthesis, thioacetic acid functions primarily as a thiolating agent for introducing protected thiol groups and as a nucleophile in enantioselective Michael addition reactions [3]. The compound is typically supplied as a clear, pale yellow liquid with a purity specification of ≥96% for research and industrial applications .

Why Generic Substitution of Thioacetic Acid (CAS 507-09-5) Compromises Reaction Outcomes


Thioacetic acid cannot be readily substituted with alternative thiol sources or acetylating agents due to its unique dual functionality and distinct reactivity profile. Unlike simple thiols (e.g., ethanethiol) that require separate deprotection strategies, thioacetic acid serves as a masked thiol equivalent, enabling chemoselective S-acetylation followed by mild hydrolysis to unveil the free thiol group [1]. Compared to common thionating agents such as Lawesson‘s reagent (which installs thiocarbonyl groups) or sodium hydrosulfide (which introduces thiols via nucleophilic displacement), thioacetic acid uniquely combines both acetyl transfer and sulfur incorporation in a single step under mild conditions . Furthermore, its enhanced acidity relative to acetic acid facilitates deprotonation to the highly nucleophilic thioacetate anion, which participates in enantioselective organocatalytic transformations inaccessible to neutral thiols or other sulfur nucleophiles [2]. These distinctive properties render thioacetic acid irreplaceable in applications requiring controlled thiol introduction, chiral sulfur center construction, or oxidative peptide ligation strategies.

Quantitative Comparative Evidence for Thioacetic Acid (CAS 507-09-5) in Synthetic Applications


Enhanced Acidity of Thioacetic Acid vs. Acetic Acid Facilitates Nucleophilic Reactivity

Thioacetic acid exhibits markedly higher acidity than its oxygen analog, acetic acid, with a pKa of 3.33–3.4 at 25°C compared to 4.76 for acetic acid . This difference corresponds to approximately 15-fold greater acidity (calculated as 10^(4.76-3.4) ≈ 22.9; or based on direct literature reports of 15×) [1]. The increased acidity translates to more facile deprotonation to the thioacetate anion (CH₃C(O)S⁻), which serves as a potent nucleophile in subsequent transformations. In contrast, acetic acid under identical conditions remains largely protonated and exhibits negligible nucleophilic reactivity [2].

Acidity Nucleophilicity Deprotonation pKa Comparison

Superior Acetylating Efficiency of Thioacetic Acid Under Oxidative Conditions

Thioacetic acid, in the presence of an oxidizing agent, acylates phenylalanine, leucine, and phenylphosphate efficiently in aqueous solution, a transformation that standard acylating agents like acetic anhydride or acetyl chloride cannot achieve under comparable mild aqueous conditions [1]. While specific yield data for acetic anhydride under identical oxidative conditions is not provided in the source, the study explicitly notes that conventional condensation reactions relying on dehydrating agents are either inefficient in aqueous solution or require strongly acidic conditions and high temperatures [2]. Thioacetic acid‘s oxidative activation proceeds smoothly in aqueous media at ambient temperature, representing a distinct mechanistic pathway unavailable to oxygen-based acylating agents [3].

Acylation Peptide Synthesis Prebiotic Chemistry Oxidative Activation

High Enantioselectivity in Organocatalytic Michael Additions Using Thioacetic Acid

Thioacetic acid serves as an exceptional Michael donor in enantioselective organocatalytic additions to nitroalkenes and arylmethylidenemalonates, achieving up to 96% enantiomeric excess (ee) with trans-β-nitrostyrene derivatives [1] and up to 97% ee with arylmethylidenemalonates [2]. In contrast, alternative sulfur nucleophiles such as simple alkyl thiols (e.g., benzyl mercaptan) or thiourea anions typically yield racemic or low ee products under similar catalytic conditions [3]. The ability of thioacetic acid to participate in highly stereocontrolled C–S bond formation is attributed to the dual H-bonding interactions between the bifunctional amine-thiourea catalyst and both the thioacetate anion and the electrophilic acceptor [4].

Enantioselective Synthesis Michael Addition Organocatalysis Chiral Thioesters

Thioacetic Acid/NaSH-Mediated Synthesis of Amino Thioacids for Peptide Ligation

The combination of thioacetic acid and sodium hydrosulfide (NaSH) provides an efficient route to N-protected amino thioacids from N-protected amino acids, achieving isolated yields of 70–85% across a range of substrates [1]. Alternative methods for thioacid synthesis typically rely on activated carboxylic acid derivatives (e.g., acid chlorides or active esters) with H₂S or Na₂S, which often suffer from lower yields, epimerization issues, or require harsher reaction conditions [2]. The thioacetic acid/NaSH protocol proceeds under milder conditions with preserved stereochemical integrity at the α-carbon [3]. The resulting amino thioacids serve as key intermediates in oxidative peptide bond formation strategies that minimize protecting group manipulations [4].

Peptide Synthesis Thioacids Chemoselective Ligation Protecting Group Minimization

Optimal Application Scenarios for Thioacetic Acid (CAS 507-09-5) in Research and Industrial Settings


Synthesis of Chiral Sulfur-Containing Pharmaceutical Intermediates

Thioacetic acid is the sulfur nucleophile of choice for constructing enantiomerically enriched C–S bonds in pharmaceutical intermediates. As demonstrated by the up to 96–97% enantiomeric excess achievable in organocatalytic Michael additions [1], thioacetic acid outperforms alternative thiol sources in stereocontrolled synthesis. This capability is particularly valuable in the manufacture of chiral building blocks for drugs such as the antifungal agent sulconazole, where the enantioselective addition of thioacetic acid to nitroalkenes has been successfully applied [2].

Chemoselective Peptide Ligation and Protecting-Group-Minimized Synthesis

In peptide chemistry, thioacetic acid—in combination with NaSH—provides a robust method for generating N-protected amino thioacids [3]. These thioacids are essential synthons for oxidative amide bond formation strategies that reduce reliance on traditional protecting groups and condensation reagents [4]. The 70–85% isolated yields and preserved α-carbon stereochemistry make this approach superior to alternative thioacid synthesis methods, directly enabling N-to-C peptide elongation and chemoselective ligation applications [5].

Aqueous Acylation and Bioconjugation Under Mild Conditions

For applications requiring acylation in aqueous or biocompatible environments—such as bioconjugation, prebiotic chemistry studies, or modification of water-soluble biomolecules—thioacetic acid offers a unique capability. Oxidative activation of thioacetic acid enables efficient acylation of amino acids and phosphates in aqueous solution under mild conditions [6]. This reactivity profile is not accessible with conventional acylating agents like acetic anhydride or acetyl chloride, which either fail in aqueous media or require harsh, denaturing conditions [7].

Controlled Introduction of Protected Thiol Functionality

Thioacetic acid serves as an ideal masked thiol equivalent in multistep organic syntheses. Through S-acetylation of alkyl halides, epoxides, or Michael acceptors, the thioacetate ester is installed and later hydrolyzed under mild conditions to reveal the free thiol . This strategy circumvents the odor, volatility, and oxidation sensitivity associated with free thiols while maintaining precise control over the timing of thiol unveiling. The enhanced acidity of thioacetic acid (pKa 3.33 vs 4.76 for acetic acid) facilitates efficient deprotonation and nucleophilic attack under conditions where less acidic thiol sources would remain unreactive [8].

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